molecular formula C15H19B B1278518 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene CAS No. 364626-67-5

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene

Cat. No.: B1278518
CAS No.: 364626-67-5
M. Wt: 279.21 g/mol
InChI Key: NPVIBWATZCPDIH-UHFFFAOYSA-N
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Description

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene (6-BPMD) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. 6-BPMD is a derivative of naphthalene, which is a hydrocarbon consisting of two fused benzene rings. 6-BPMD has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmaceuticals, due to its unique structure and properties.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound has been utilized in chemical synthesis processes. Azizoglu et al. (2007) described the generation of 1,2-benzo-1,4,5-cycloheptatriene through reactions involving derivatives of 1,4-dihydronaphthalene, highlighting its utility in generating reactive intermediates in organic chemistry (Azizoglu, Demirkol, Kilic, & Yildiz, 2007).

  • Mo and Lee (2010) developed an efficient method for synthesizing 1,4-dihydronaphthalenes with various alkyl groups using platinum-catalyzed intramolecular hydroarylation, demonstrating the compound's versatility in organic synthesis (Mo & Lee, 2010).

Fragrance Synthesis

  • The compound is a precursor in fragrance synthesis. Ciappa, Scrivanti, and Matteoli (2004) described its asymmetric hydrogenation as a step in synthesizing the fragrance Fixolide® (Ciappa, Scrivanti, & Matteoli, 2004).

Material Science and Supramolecular Chemistry

  • In material science and supramolecular chemistry, derivatives of 1,4-dihydronaphthalene have been used as precursors for core-substituted naphthalene diimides, as indicated by the work of Ping (2012) (Ping, 2012).

Synthesis of Polyaromatic Compounds

Medicinal Chemistry

  • The compound serves as a building block in medicinal chemistry. Faul et al. (2001) synthesized potent RXR agonists, which are relevant in the treatment of type II diabetes, using a core tetrahydronaphthalene derived from this compound (Faul, Ratz, Sullivan, Trankle, & Winneroski, 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

6-bromo-1,1,4,4,7-pentamethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVIBWATZCPDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(C=CC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449800
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364626-67-5
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.3 g (51.5 mmol) of 2-bromo-3-methyl-6-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in 120 ml of pyridine was added 17.9 ml (192 mmol) of phosphorus oxychloride. The reaction mixture was heated to 100°. After 6 h, cooled to room temperature and carefully poured onto ice with stirring. After 1 h, extracted with ethyl acetate, washed with 2 N HCl and brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by gravity chromatography (gradient elution: hexane-10% ethyl acetate/hexane) to afford 12.5 g (87%) of 2-bromo-3,5,5,8,8-pentamethyl-5,8-dihydronaphthalene.
Name
2-bromo-3-methyl-6-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 2
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 3
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 4
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 5
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 6
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene

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